1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N4O2 and its molecular weight is 228.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Pyrazoles
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. Some pyrazoles have shown a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties .
Pyridines
Pyridines are a class of organic compounds with a six-membered aromatic ring containing five carbon atoms and one nitrogen atom. They are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .
Carboxylic Acids
Carboxylic acids are a class of organic compounds containing a carboxyl functional group (-COOH). They are often involved in various biological reactions and are a key part of many pharmaceuticals .
Cyanomethyl Group
The cyanomethyl group (-CH2CN) is a functional group consisting of a cyano group (-CN) attached to a methylene group (-CH2-). Compounds containing the cyanomethyl group can undergo various chemical reactions, potentially leading to a wide range of products .
Properties
IUPAC Name |
1-(cyanomethyl)-3-pyridin-2-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-4-6-15-7-8(11(16)17)10(14-15)9-3-1-2-5-13-9/h1-3,5,7H,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOZBSCBHHQVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2C(=O)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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